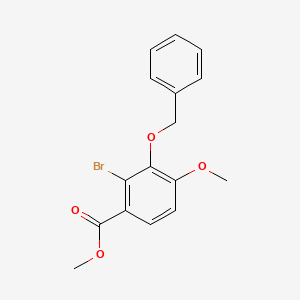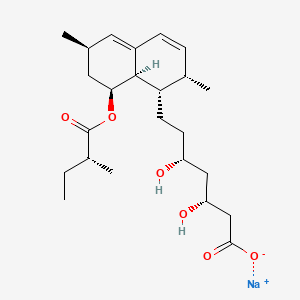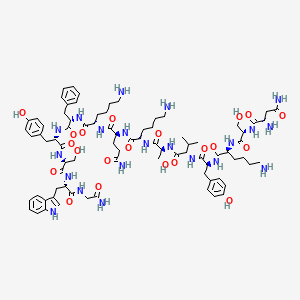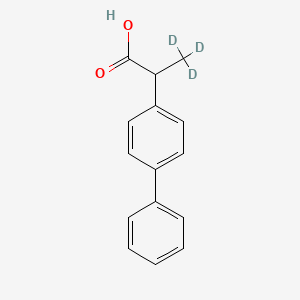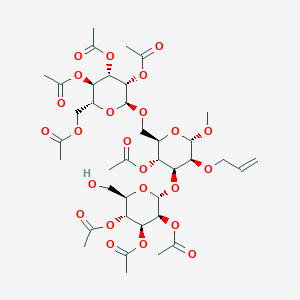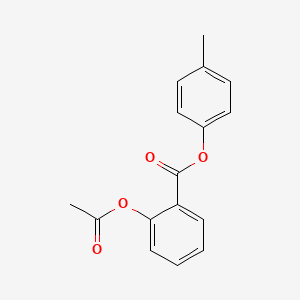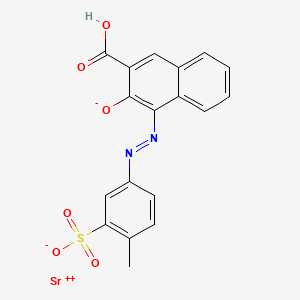
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester (TMB) is an organic compound used as a reagent in biochemical and physiological experiments. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). TMB is a versatile reagent that can be used in a variety of different applications, such as enzyme assays, immunoassays, and nucleic acid detection. It is also used as a substrate in the synthesis of various drugs.
Applications De Recherche Scientifique
Chemical Synthesis and Mechanistic Studies
A study by Nordin et al. (2016) explored the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and 2,6-di-tert-butyl-4-hydroxy-benzylalcohol. Their research provides insight into the chemical properties and reactions involving compounds similar to (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester, particularly in the context of unexpected C–S bond cleavage and the formation of acyl hydrazides (Nordin et al., 2016).
Cytotoxic Activity in Derivatives
Potoročina et al. (2009) synthesized derivatives of the tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid and investigated their cytotoxic activity. This research is relevant for understanding the potential biological activity of similar chemical structures like this compound in medical and pharmacological contexts (Potoročina et al., 2009).
Photovoltaic Device Performance
Research by Ferenczi et al. (2011) on ternary blends of poly(3-hexylthiophene): [6,6]-phenyl C(61)-butyric acid methyl ester (P3HT:PC(61)BM) with insulating bulk polymers like high-density polyethylene (HDPE) contributes to the understanding of the performance of photovoltaic devices. Such studies are significant for exploring the applications of similar compounds in the field of renewable energy and materials science (Ferenczi et al., 2011).
Fluorescence and Oxidation Reactions
Ivakhnenko et al. (2019) synthesized new carboxyl-containing o-aminophenols and phenoxazines, examining their fluorescence and oxidative transformations. This research provides insights into the fluorescence properties and oxidation reactions of compounds similar to this compound, which could be relevant for applications in material sciences and sensor technologies (Ivakhnenko et al., 2019).
Amino Acid Derivative Synthesis
Sting and Seebach (1996) prepared amino acid derivatives from enantiopure trifluoro-3-hydroxybutanoic acid, a process relevant for the synthesis of similar compounds like this compound. Such studies are important for developing methods to synthesize bioactive molecules and pharmaceuticals (Sting & Seebach, 1996).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester can be achieved through a multi-step process involving the protection of various functional groups and subsequent deprotection reactions.", "Starting Materials": [ "2,3,4-trihydroxybenzaldehyde", "tert-butyl acetoacetate", "hydrazine hydrate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol", "dichloromethane" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on 2,3,4-trihydroxybenzaldehyde with acetic anhydride and sodium bicarbonate to form 2,3,4-triacetoxybenzaldehyde.", "Step 2: Condensation of 2,3,4-triacetoxybenzaldehyde with hydrazine hydrate and triethylamine in ethanol to form (2,3,4-trihydroxyphenyl)methylenehydrazine.", "Step 3: Protection of the carboxylic acid group on tert-butyl acetoacetate with ethanol and hydrochloric acid to form tert-butyl acetoacetate ethyl ester.", "Step 4: Condensation of tert-butyl acetoacetate ethyl ester with (2,3,4-trihydroxyphenyl)methylenehydrazine in dichloromethane and triethylamine to form (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester.", "Step 5: Deprotection of the acetoxy groups on (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester with sodium bicarbonate and methanol to obtain the final product." ] } | |
Numéro CAS |
481713-41-1 |
Formule moléculaire |
C12H16N2O5 |
Poids moléculaire |
268.269 |
Nom IUPAC |
tert-butyl N-[[(E)-(2,3-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-6,13,16-17H,1-3H3,(H,14,18)/b7-6+ |
Clé InChI |
UVIGKFGYSBPCJH-VOTSOKGWSA-N |
SMILES |
CC(C)(C)OC(=O)NNC=C1C=CC(=O)C(=C1O)O |
Synonymes |
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid 1,1-Dimethylethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



